tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-fluoro-2-((methylamino)methyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
tert-Butyl 4-fluoro-2-((methylamino)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 2-methyl-4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate: Contains a trifluoroethyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a pyrrolidine ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-7-8(12)5-9(14)6-13-4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
MYCOBMTYLKGGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)F |
Origin of Product |
United States |
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